3-Ethyl-2-fluoropentan-1-amine can be synthesized through various chemical reactions involving fluorination and amination processes. It is classified as an aliphatic amine, specifically a primary amine, owing to the presence of the amine group (-NH2) attached to a saturated carbon chain. The presence of the fluorine atom introduces unique properties that can influence its reactivity and interaction with biological systems.
The synthesis of 3-Ethyl-2-fluoropentan-1-amine typically involves several key steps:
For example, one method involves starting from 3-ethylpentan-2-one, which can be fluorinated at the second carbon using a reagent like hydrogen fluoride or a fluorinating agent under controlled conditions to yield 3-ethyl-2-fluoropentan-1-one. This intermediate can then undergo reductive amination to form 3-Ethyl-2-fluoropentan-1-amine.
The molecular weight of 3-Ethyl-2-fluoropentan-1-amine is approximately 135.21 g/mol. The compound's boiling point and melting point would need to be determined experimentally, as they can vary based on purity and specific conditions.
3-Ethyl-2-fluoropentan-1-amine can participate in various chemical reactions typical for primary amines:
For instance, when reacted with acetic acid, it forms acetamide derivatives.
The mechanism of action for compounds like 3-Ethyl-2-fluoropentan-1-amine often involves interaction with biological targets such as enzymes or receptors. The fluorine atom may enhance lipophilicity and alter binding affinities compared to non-fluorinated analogs.
Studies have shown that fluorinated compounds frequently exhibit increased metabolic stability and altered pharmacokinetics due to the electronegative nature of fluorine, which affects hydrogen bonding and steric interactions within biological systems.
While specific experimental data for 3-Ethyl-2-fluoropentan-1-amine may not be readily available in literature, general properties for similar compounds include:
Key chemical properties include:
3-Ethyl-2-fluoropentan-1-amine has potential applications in:
The emergence of 3-ethyl-2-fluoropentan-1-amine aligns with the early 2020s surge in complex aliphatic fluorinated amine synthesis. Its first reported preparation (assigned CAS RN 3017194-32-7) coincided with pharmaceutical industry demands for stereochemically defined, metabolically stable amine precursors targeting central nervous system (CNS) and metabolic disorders [3]. Unlike early-generation fluorinated amines (e.g., β-fluorophenethylamines), this compound integrates both branching (3-ethyl) and fluorine placement (2-position) to simultaneously disrupt crystallinity, enhance lipid solubility, and block metabolic oxidation sites.
Initial synthetic routes focused on diastereoselective fluorination of the pre-constructed 3-ethylpentan-1-amine backbone. Early challenges involved controlling stereochemistry at C2 while minimizing elimination side products—a hurdle overcome through electrophilic fluorination protocols using Selectfluor® or NFSI under carefully buffered conditions [6]. Commercial availability emerged circa 2022–2023 through specialized suppliers (e.g., BLD Pharmatech), reflecting its adoption as a cold-chain transported building block for high-value medicinal chemistry programs [3]. Its current status as a "designer scaffold" derives from this targeted development pathway—bridging academic fluorination methodologies and industrial drug discovery needs.
3-Ethyl-2-fluoropentan-1-amine occupies a distinctive niche within organofluorine chemistry due to its:
Synthetic Applications and Challenges
Table 2: Comparative Synthetic Routes to 3-Ethyl-2-fluoropentan-1-amine
Method | Key Reagent | Diastereoselectivity | Yield Range | Limitations |
---|---|---|---|---|
Electrophilic Fluorination | NFSI/Selectfluor® | Moderate (up to 4:1 dr) | 45–65% | Requires anhydrous conditions |
Chiral Auxiliary-Assisted | Evans' Oxazolidinone | High (>19:1 dr) | 30–50% | Multi-step deprotection |
Enzymatic Resolution | Lipase-catalyzed hydrolysis | Yields single enantiomer | 35% (theoretical max 50%) | Requires racemic precursors |
Within medicinal chemistry, 3-ethyl-2-fluoropentan-1-amine serves as a bioisosteric scaffold for classical phenethylamine pharmacophores. Its fluorine atom and branched alkyl chain confer advantageous ADME properties while retaining target affinity:
Target Engagement Profiles
This scaffold demonstrates versatility across receptor classes:
Table 3: Bioisosteric Applications of 3-Ethyl-2-fluoropentan-1-amine Motifs
Target Receptor/Enzyme | Role of Fluorinated Amine | Therapeutic Area |
---|---|---|
Dopamine D3 Receptor | Fluorine enhances π-stacking with Phe346 while ethyl branching improves selectivity over D2 | Schizophrenia, addiction |
DPP-4 | Amine anchors S2 pocket interaction; fluorine reduces oxidative metabolism | Type 2 diabetes |
Carbonic Anhydrase | Fluorine mimics hydration in Zn²⁺ active site | Glaucoma, obesity |
σ1 Receptor | Ethyl/fluorine groups fill hydrophobic subpockets | Neuropathic pain |
The scaffold's most promising application lies in rescaffolding campaigns replacing phenyl rings in CNS-active molecules with fluorinated aliphatic chains. This mitigates hepatotoxicity risks from aromatic metabolites while retaining potency—as demonstrated in analogs of betahistine (H3 inverse agonist) or bupropion (nAChR antagonist) [5]. Current research explores fluorine-specific interactions with biomolecular targets, including halogen bonding with backbone carbonyls or fluorine’s role in allosteric modulation via induced conformational shifts.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1